
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound features a unique structure that combines an indole moiety with a pyridine ring, connected via a propanol chain. The presence of both indole and pyridine rings in its structure makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol involves several steps, typically starting with the preparation of the indole and pyridine precursors. One common synthetic route includes the reaction of indole derivatives with pyridine aldehydes under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The indole and pyridine rings can undergo substitution reactions, where specific substituents are introduced to modify the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole and pyridine rings in its structure allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring connected to a propanol chain but lacks the indole moiety.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound has a pyrrolidine ring instead of an indole ring.
3-(3-Pyridyl)propan-1-ol: Similar to this compound but with a different substitution pattern on the pyridine ring
The uniqueness of this compound lies in its combination of indole and pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C16H18N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11,15,19H,2,9-10H2,1H3 |
InChI-Schlüssel |
ILWXPZHVSNAWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)


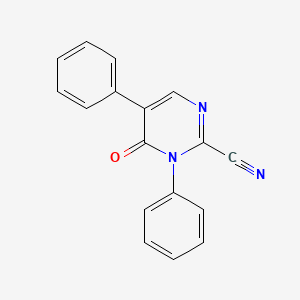
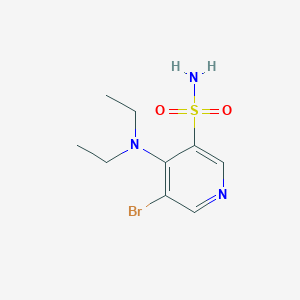
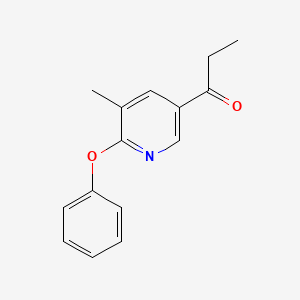
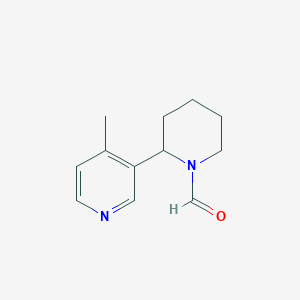
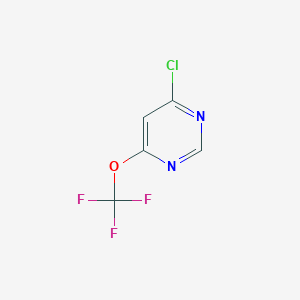


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
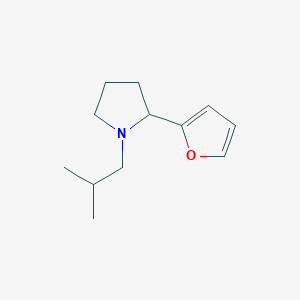
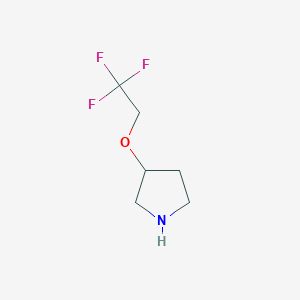
![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)
